2-Morpholino-3-pyridinamine
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Overview
Description
Preparation Methods
The synthesis of 2-Morpholino-3-pyridinamine typically involves a multi-step process. One common method starts with 2-chlorine-3-nitropyridine as the raw material. This compound undergoes a substitution reaction to form 4-(3-nitropyridine-2-yl)morpholine. The next step involves a reduction reaction to convert 4-(3-nitropyridine-2-yl)morpholine into 2-morpholino pyridine-3-amine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Morpholino-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic or electrophilic reagents, depending on the desired substitution pattern.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-Morpholino-3-pyridinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Morpholino-3-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell cycle regulation, thereby affecting cell proliferation and differentiation .
Comparison with Similar Compounds
2-Morpholino-3-pyridinamine can be compared with other similar compounds, such as:
2-Morpholinopyridin-3-amine: Similar in structure but may have different functional groups attached to the pyridine ring.
3-Amino-2-(morpholin-4-yl)pyridin-1-ium: Another closely related compound with slight variations in its molecular structure
These compounds share similar chemical properties but may differ in their reactivity and biological activity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-morpholin-4-ylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYQHRDXKCKJAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380196 |
Source
|
Record name | 2-Morpholino-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51627-47-5 |
Source
|
Record name | 2-Morpholino-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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